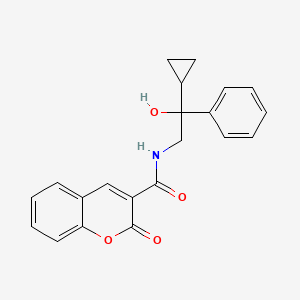

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 2-oxo-2H-chromene core linked to a substituted ethylamine moiety. The ethylamine group features a cyclopropyl ring, a hydroxyl group, and a phenyl substituent, conferring unique steric and electronic properties.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-19(17-12-14-6-4-5-9-18(14)26-20(17)24)22-13-21(25,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,25H,10-11,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMFNENDRIHPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and phenylethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules, facilitating the formation of stereotriads and other valuable chemical motifs.

Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.

Industry: The compound’s properties are leveraged in material science for the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure differs from analogs primarily in its ethylamine substituent. Key comparisons include:

Key Observations :

Physical and Spectral Properties

While specific data for the target compound are unavailable, analogs provide insights:

Key Observations :

Non-Linear Optical (NLO) Properties

Studies on Compounds I and II reveal substituent-dependent NLO behavior :

- Dipole Moment : Compound II (methoxy substituent) has a higher dipole moment (8.12 D) than Compound I (methyl, 6.89 D) due to electron-donating methoxy groups.

- Hyperpolarizability : Methoxy substitution enhances second hyperpolarizability (γ) by 20% compared to methyl, critical for third-harmonic generation.

The cyclopropyl group in the target compound may further modulate NLO properties via ring strain and conjugation effects, though experimental data are needed.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name indicates a complex structure involving a chromene core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the cyclopropyl group : Achieved through cyclopropanation reactions.

- Hydroxylation : Introduction of the hydroxy group using reagents like osmium tetroxide.

- Attachment of the phenylethyl group : Often performed via Friedel-Crafts alkylation.

- Formation of the carboxamide : Involves acylation followed by amide formation.

| Property | Value |

|---|---|

| Molecular Formula | C23H23NO3 |

| Molecular Weight | 373.43 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. It is hypothesized to modulate signaling pathways linked to inflammation and cancer.

Anticancer Activity

In preliminary studies, derivatives of similar structures have shown promising anticancer properties. For instance, compounds with chromene scaffolds have been reported to inhibit tumor necrosis factor-alpha (TNF-alpha) production, which is critical in inflammatory responses associated with cancer progression .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. In vitro studies have demonstrated that these compounds can reduce cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on TNF-alpha Inhibition : A study found that related compounds effectively inhibited TNF-alpha production in human whole blood assays, with IC50 values below 5 nM, indicating strong potency against inflammatory mediators .

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of chromene derivatives, which could contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its potential anticancer and anti-inflammatory activities. Continued exploration into its pharmacological properties and mechanisms of action will be essential for developing therapeutic applications.

Future studies should focus on:

- In vivo testing : To validate the efficacy and safety of the compound in living organisms.

- Mechanistic studies : To elucidate the specific molecular interactions and pathways affected by this compound.

- Formulation development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.